![molecular formula C13H10N2O3 B7502479 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as PFOB or perfluoro-octylbromide and has a molecular formula of C14H8BrF7NO2.
作用機序
The mechanism of action of 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one is not well understood. However, it is believed to act as a surfactant, which reduces the surface tension of the liquid it is dissolved in. This property makes it an excellent contrast agent for imaging techniques such as MRI and CT.
Biochemical and Physiological Effects
This compound has minimal biochemical and physiological effects. It is not toxic and does not cause any adverse effects on the body. However, it is important to note that PFOB should not be used in high doses as it may cause adverse effects.
実験室実験の利点と制限
The main advantage of using 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one in lab experiments is its ability to act as a contrast agent for imaging techniques such as MRI and CT. PFOB is also an excellent carrier for drugs that are not soluble in water.
The main limitation of using PFOB in lab experiments is its high cost. PFOB is an expensive compound, which may limit its use in some research fields.
将来の方向性
There are several future directions for the research of 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one. One possible direction is the development of new synthesis methods that are more cost-effective and environmentally friendly.
Another direction is the investigation of PFOB as a carrier for gene therapy. PFOB has the potential to deliver genes to specific tissues, which may be useful in the treatment of various genetic disorders.
Finally, the use of PFOB in tissue engineering is another potential future direction. PFOB may be used to create scaffolds for tissue engineering, which may have applications in the regeneration of damaged tissues.
Conclusion
In conclusion, this compound is a chemical compound that has various scientific research applications. Its ability to act as a contrast agent for imaging techniques such as MRI and CT, as well as its potential as a carrier for drugs and genes, make it a valuable compound in the scientific community. The development of new synthesis methods and the investigation of PFOB in tissue engineering and gene therapy are potential future directions for research on this compound.
合成法
The synthesis of 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one involves the reaction of 2-acetyl-5-bromomethylfuran and 2-amino-3-hydroxypyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide or N,N-dimethylformamide. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one has various scientific research applications. One of its main applications is as a contrast agent for imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT). PFOB has a high electron density, which makes it an excellent contrast agent for these imaging techniques.
Another application of PFOB is in the field of drug delivery. PFOB can be used as a carrier for drugs due to its ability to dissolve in both water and oil. This property makes it an ideal carrier for drugs that are not soluble in water.
特性
IUPAC Name |
1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13-5-1-2-6-15(13)9-10-8-12(18-14-10)11-4-3-7-17-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUMULUFIXBFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
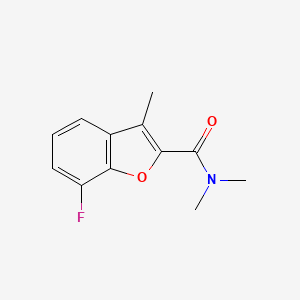
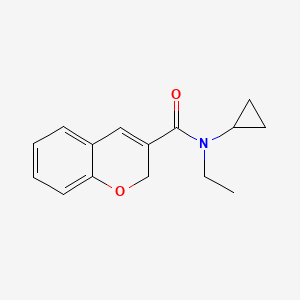

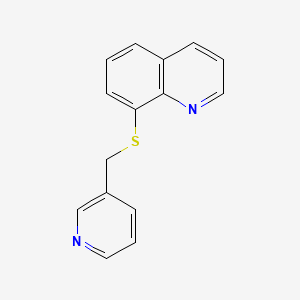

![N-benzyl-N-tert-butyl-2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7502430.png)
![4-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7502431.png)

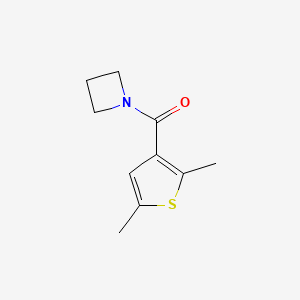
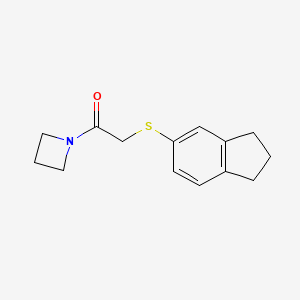



![6-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]hexanoic acid](/img/structure/B7502470.png)
